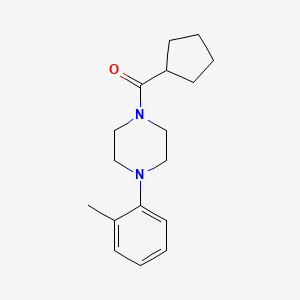
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine, also known as CPP, is a chemical compound that belongs to the family of piperazine derivatives. CPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine can modulate the excitatory neurotransmission in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the alteration of neuronal excitability. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has also been shown to have neuroprotective effects against various neurotoxic insults, including ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments, including its high selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine also has some limitations, including its short half-life, its poor solubility in water, and its potential off-target effects.
Orientations Futures
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has significant potential for future research in various fields, including medicinal chemistry, pharmacology, and neuroscience. Some of the possible future directions for 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine research include the development of more potent and selective NMDA receptor antagonists, the investigation of the role of NMDA receptors in various neurological disorders, and the development of novel therapeutic strategies based on the modulation of NMDA receptor activity.
Conclusion:
In conclusion, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine acts as a selective antagonist of the NMDA receptor, leading to various physiological and biochemical effects. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments, including its high selectivity for the NMDA receptor, but also has some limitations. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has significant potential for future research, and its investigation may lead to the development of novel therapeutic strategies for various neurological disorders.
Méthodes De Synthèse
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine can be synthesized using various methods, including the reaction between 1-benzylpiperazine and cyclopentanone, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction between 1-benzylpiperazine and cyclopentyl isocyanate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The purity of the synthesized 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In pharmacology, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been used as a tool compound to study the mechanism of action of various drugs that act on the central nervous system. In neuroscience, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been used as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor to study its role in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
cyclopentyl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14-6-2-5-9-16(14)18-10-12-19(13-11-18)17(20)15-7-3-4-8-15/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAFKCXTCKTXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl[4-(2-methylphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

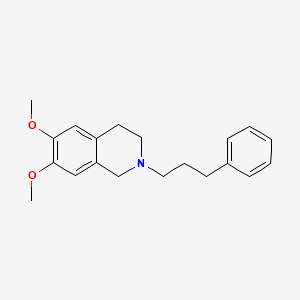
![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)
![6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4990631.png)
![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)
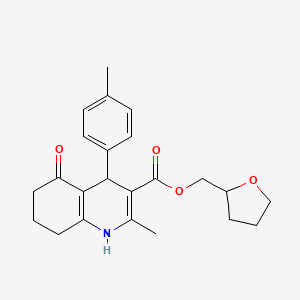
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4990647.png)
![1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4990648.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4990652.png)
![N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B4990661.png)
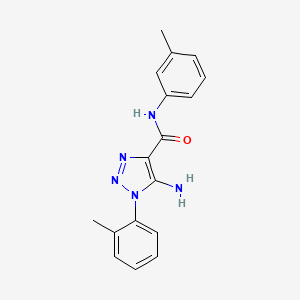
![N-(tert-butyl)-3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B4990670.png)
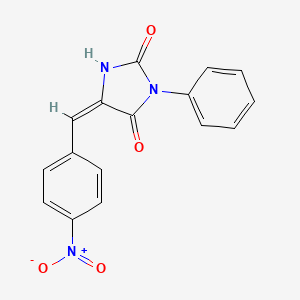
![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(trifluoromethoxy)benzyl]methanamine](/img/structure/B4990685.png)
![1,3-dimethyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990702.png)